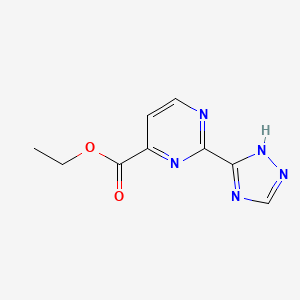
ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-2-(4H-1,2,4-triazol-3-yl)pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are carried out in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino, thiol, and hydroxyl derivatives .
Scientific Research Applications
Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, the compound can interact with proteins involved in endoplasmic reticulum stress and apoptosis, thereby exerting its neuroprotective effects .
Comparison with Similar Compounds
Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antiviral and anticancer properties.
Pyrimidine derivatives: Compounds containing the pyrimidine ring are known for their antimicrobial and anticancer activities.
Thiazole derivatives: These compounds have diverse biological activities, including antioxidant and neuroprotective properties.
The uniqueness of this compound lies in its hybrid structure, which combines the beneficial properties of both triazole and pyrimidine rings, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H9N5O2/c1-2-16-9(15)6-3-4-10-7(13-6)8-11-5-12-14-8/h3-5H,2H2,1H3,(H,11,12,14) |
InChI Key |
WNUAUSSGPMBEPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















